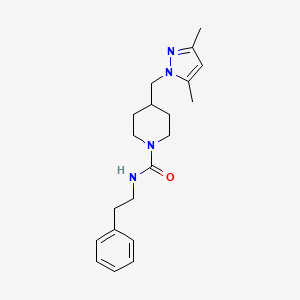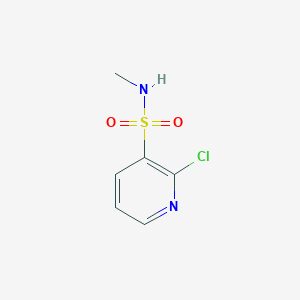
2-chloro-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring a sulfonamide group attached to the third position of the pyridine ring, a chlorine atom at the second position, and a methyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylpyridine-3-sulfonamide typically involves the chlorination of N-methylpyridine-3-sulfonamide. One common method includes the reaction of N-methylpyridine-3-sulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve N-methylpyridine-3-sulfonamide in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives, such as 2-azido-N-methylpyridine-3-sulfonamide or 2-thiocyanato-N-methylpyridine-3-sulfonamide.
Oxidation: Products include pyridine-3-sulfonic acid or pyridine-3-sulfonyl chloride.
Reduction: Products include N-methylpyridine-3-amine or other reduced derivatives.
Scientific Research Applications
2-chloro-N-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets, such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorine atom and pyridine ring can participate in π-π interactions and hydrophobic interactions with molecular targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-chloro-N-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
2-chloro-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a methyl group. It may exhibit different reactivity and biological activity due to the larger alkyl group.
2-bromo-N-methylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of a chlorine atom. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and interactions.
2-chloro-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the fourth position of the pyridine ring. The position of the sulfonamide group can influence the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
2-chloro-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPOXFGONQEPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
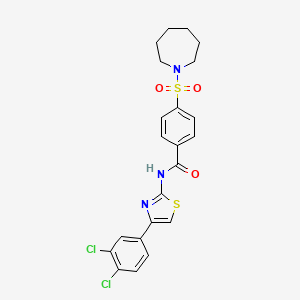
![5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2546399.png)
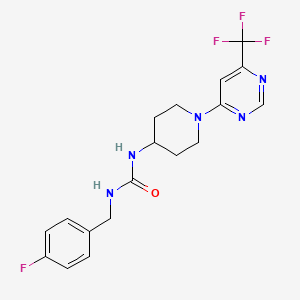
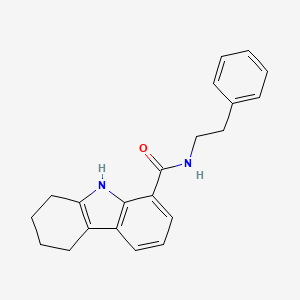
![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
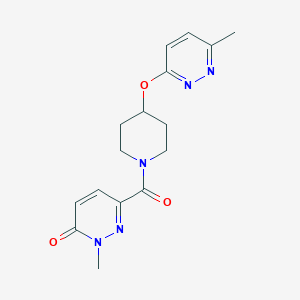

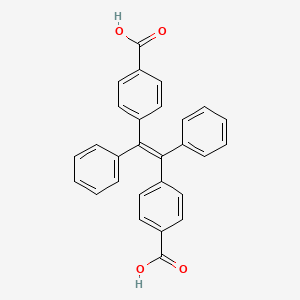
![N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B2546410.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2546412.png)
![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
